

Application Notes and Protocols: Elvitegravir-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elvitegravir*

Cat. No.: *B1684570*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of **elvitegravir**-loaded nanoparticles for targeted drug delivery, primarily focusing on the treatment of HIV-1 infection.

Introduction

Elvitegravir (EVG) is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1][2] It effectively blocks the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome, thereby preventing viral replication.[1][3] However, challenges such as poor aqueous solubility and the need to penetrate viral reservoirs like the central nervous system (CNS) and macrophages limit its therapeutic efficacy.[4][5] Nanoformulations of **elvitegravir**, such as poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles and solid lipid nanoparticles (SLNs), offer a promising strategy to overcome these limitations.[5][6] These nanoparticles can enhance drug solubility, improve intracellular uptake, and facilitate targeted delivery to viral sanctuary sites.[4][6][7]

Data Presentation

The following tables summarize the key quantitative data from studies on **elvitegravir**-loaded nanoparticles.

Table 1: Physicochemical Properties of **Elvitegravir**-Loaded PLGA Nanoparticles

Parameter	Blank PLGA Nanoparticles	Elvitegravir-Loaded PLGA Nanoparticles (PLGA-EVG)	Reference
Particle Size (DLS, in water)	80 ± 4.43 nm	105 ± 1.79 nm	[6]
Particle Size (DLS, in cell culture media)	89 ± 4.13 nm	109 ± 4.10 nm	[6]
Particle Size (TEM)	Not Reported	~47 nm	[6][7]
Zeta Potential	Not Reported	~+6.74 mV	[6][7]

Table 2: In Vitro Efficacy of **Elvitegravir**-Loaded PLGA Nanoparticles

Parameter	Elvitegravir (EVG) Alone	Elvitegravir-Loaded PLGA Nanoparticles (PLGA-EVG)	Reference
Intracellular Internalization	Baseline	~2 times higher than EVG alone	[6][7]
Viral Suppression in HIV-infected Macrophages	Standard Suppression	Superior and prolonged suppression compared to EVG alone	[6][7]

Table 3: Physicochemical Properties of **Elvitegravir**-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Entrapment Efficiency (%)
EVG-SLN1	151.0 ± 2.4	Not Reported	Not Reported	Not Reported
EVG-SLN4	199.1 ± 2.7	Not Reported	Not Reported	Not Reported

Note: Detailed PDI, Zeta Potential, and Entrapment Efficiency values were not consistently available across the searched literature for all formulations.

Table 4: Solubility and Dissolution Enhancement with **Elvitegravir**-Loaded SLNs

Formulation	Aqueous Solubility (mg/mL)	Fold Increase in Solubility	Dissolution Efficiency (%)
Plain Elvitegravir	0.0016	-	~40% after 60 min
EVG-SLN1	1.29	~806	> 63
EVG-SLN4	1.65	~1031	up to 83

Experimental Protocols

Protocol 1: Preparation of Elvitegravir-Loaded PLGA Nanoparticles (Nano-precipitation Method)

This protocol is adapted from a method described for preparing PLGA-based **elvitegravir** nanoparticles.[6]

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- **Elvitegravir** (EVG)
- Acetone
- Polyvinyl alcohol (PVA) aqueous solution (1%)
- Poly-L-lysine (PLL)
- Pluronic F-68
- Deionized water
- Magnetic stirrer

- Beakers and other standard laboratory glassware

Procedure:

- Dissolve 45 mg of PLGA and 4 mg of **elvitegravir** in 4 mL of acetone to form a uniform organic solution.
- In a separate beaker, place 10 mL of 1% PVA aqueous solution on a magnetic stirrer and stir at 400 rpm.
- Add the PLGA-EVG organic solution dropwise to the PVA solution.
- Continue stirring for 3 hours to allow for nanoparticle formation and solvent evaporation.
- Prepare a 10 mg/mL solution of PLL in water and a 12.5 mg/mL solution of Pluronic F-68 in water.
- Add the PLL and Pluronic F-68 solutions to the nanoparticle suspension.
- The resulting nanoparticle suspension can be purified by centrifugation and washing steps to remove excess reagents.

Protocol 2: Preparation of Elvitegravir-Loaded Solid Lipid Nanoparticles (Solvent Injection Method)

This protocol is based on a method for formulating **elvitegravir** into solid lipid nanoparticles to enhance solubility.^[5]

Materials:

- **Elvitegravir** (EVG)
- Gelucire 44/14 (lipid core)
- Ethanol (organic phase)
- Soya lecithin (emulsifier)

- Polysorbate 80 (surfactant)
- Deionized water (aqueous phase)
- Magnetic stirrer
- Injection needle
- Ultrasonic Homogenizer

Procedure:

- Organic Phase Preparation: Dissolve 300 mg of **Elvitegravir** and 150 mg of Gelucire 44/14 in 5 mL of ethanol.
- Aqueous Phase Preparation: Prepare 45 mL of an aqueous solution containing 1% (w/v) polysorbate 80 and 1% (w/v) soya lecithin.
- Nanoparticle Formation: Rapidly inject the organic phase through an injection needle into the continuously stirred aqueous phase (1500 rpm).
- Continue stirring the resulting precipitate for 120 minutes.
- Homogenization: Homogenize the resulting SLN suspension using an Ultrasonic Homogenizer for 30 minutes to obtain a uniform nanoparticle dispersion.

Protocol 3: Characterization of Nanoparticles

1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):

- Dilute the nanoparticle suspension to a suitable concentration (e.g., 1 mg/mL) with deionized water.^[6]
- Briefly sonicate the sample to ensure a homogenous dispersion.^[6]
- Measure the particle size distribution and zeta potential using a Zetasizer instrument.

2. Morphological Analysis (Transmission Electron Microscopy - TEM):

- Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
- Allow the grid to air-dry.
- Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
- Observe the nanoparticles under a transmission electron microscope to determine their size, shape, and morphology.[6]

3. Drug Encapsulation and Quantification (LC-MS/MS):

- An LC-MS/MS system is used for the quantification of **elvitegravir**. [6]
- Extract **elvitegravir** from the nanoparticles and standards by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., ritonavir). [6]
- Inject an aliquot of the extracted sample into an appropriate C18 column for separation. [6]
- Quantify the amount of **elvitegravir** based on a standard curve.

Protocol 4: In Vitro Cellular Uptake Study

This protocol provides a general workflow for assessing the cellular uptake of nanoparticles.

Materials:

- HIV-infected monocytic cell lines (e.g., U1) or primary macrophages. [6][7]
- Fluorescently labeled nanoparticles or a method to quantify intracellular drug concentration.
- Cell culture medium and supplements.
- Fluorescence microscope or flow cytometer.

Procedure:

- Plate the cells at a suitable density in a multi-well plate and allow them to adhere.

- Treat the cells with different concentrations of **elvitegravir**-loaded nanoparticles or free **elvitegravir** for various time points.
- For Fluorescence Microscopy: After incubation, wash the cells to remove non-internalized nanoparticles. Fix the cells and visualize them under a fluorescence microscope.
- For Flow Cytometry: After incubation, wash and detach the cells. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.
- For Drug Quantification: After incubation, wash the cells, lyse them, and quantify the intracellular **elvitegravir** concentration using LC-MS/MS as described in Protocol 3.

Protocol 5: In Vitro Viral Suppression Assay

This protocol outlines a method to evaluate the antiviral efficacy of the nanoformulations.

Materials:

- HIV-infected monocytic cell lines (e.g., U1) or primary macrophages.[\[6\]](#)[\[7\]](#)
- **Elvitegravir**-loaded nanoparticles and free **elvitegravir**.
- Cell culture medium and supplements.
- p24 ELISA kit.

Procedure:

- Seed the HIV-infected cells in a multi-well plate.
- Treat the cells with various concentrations of **elvitegravir**-loaded nanoparticles or free **elvitegravir**.
- Culture the cells for a prolonged period, collecting the supernatant at different time points.
- Measure the concentration of the HIV-1 p24 antigen in the supernatant using a p24 ELISA kit, which is an indicator of viral replication.[\[6\]](#)[\[7\]](#)

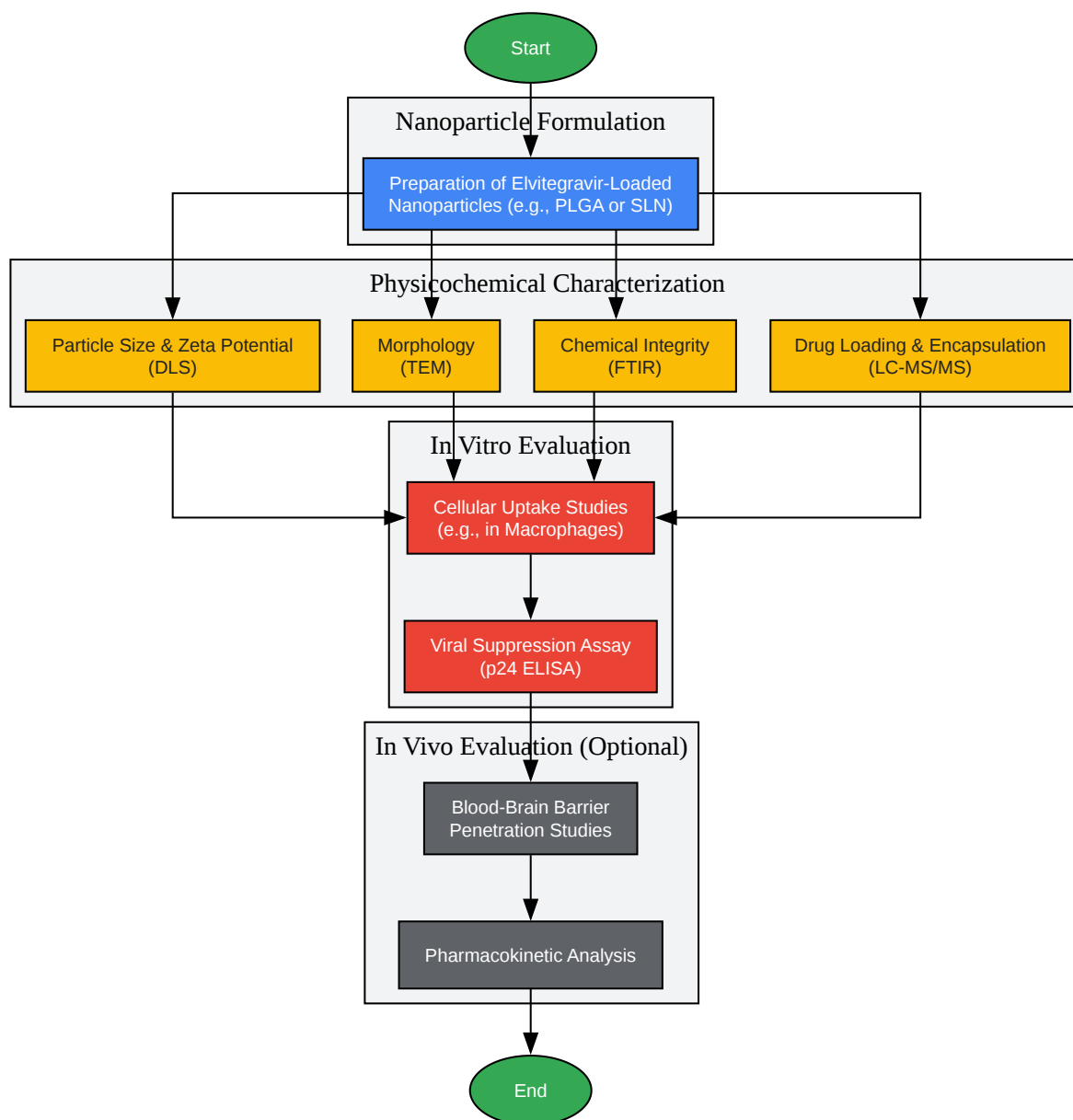
- Compare the p24 levels in treated groups to an untreated control to determine the extent of viral suppression.

Visualizations

Signaling Pathway of Elvitegravir Action

Caption: Mechanism of action of **Elvitegravir** as an HIV-1 integrase inhibitor.

Experimental Workflow for Nanoparticle Formulation and Characterization



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **elvitegravir** nanoparticle development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elvitegravir | C₂₃H₂₃ClFNO₅ | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elvitegravir - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Novel elvitegravir nanoformulation approach to suppress the viral load in HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel elvitegravir nanoformulation approach to suppress the viral load in HIV-infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Elvitegravir-Loaded Nanoparticles for Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684570#elvitegravir-loaded-nanoparticles-for-targeted-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com